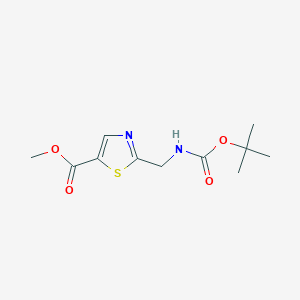
(4-Chloro-3-nitrobenzoyl)sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-nitrobenzoyl)sulfamic acid is an organic compound that features both chloro and nitro substituents on a benzoyl sulfamic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrobenzoyl)sulfamic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the sulfamic acid derivative. Common dehydrating agents include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitrobenzoyl)sulfamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Acylation Reactions: The benzoyl group can undergo acylation reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Acylation: Reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoyl Compounds: Substitution reactions yield various substituted benzoyl compounds depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-nitrobenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrobenzoyl)sulfamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of the compound. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoyl chloride
- 4-Chloro-3-nitrobenzaldehyde
Uniqueness
(4-Chloro-3-nitrobenzoyl)sulfamic acid is unique due to the presence of both sulfamic acid and benzoyl functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of chloro and nitro substituents further enhances its versatility in chemical synthesis and potential biological activity.
Properties
Molecular Formula |
C7H5ClN2O6S |
|---|---|
Molecular Weight |
280.64 g/mol |
IUPAC Name |
(4-chloro-3-nitrobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H5ClN2O6S/c8-5-2-1-4(3-6(5)10(12)13)7(11)9-17(14,15)16/h1-3H,(H,9,11)(H,14,15,16) |
InChI Key |
WBDUCBNYZKCTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NS(=O)(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)
![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)


![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)






